5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C9H14FNO2S and a molecular weight of 219.28 g/mol It is characterized by the presence of a fluorine atom, a sulfonyl group, and a tetrahydropyridine ring
Preparation Methods
The synthesis of 5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine involves several steps. One common synthetic route includes the reaction of 1-methylcyclopropylamine with a sulfonyl chloride derivative, followed by fluorination and cyclization to form the tetrahydropyridine ring . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine include:
This compound analogs: These compounds have similar structures but may differ in the position or nature of substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing tetrahydropyridines: These compounds share the sulfonyl and tetrahydropyridine moieties but may lack the fluorine atom, resulting in different reactivity and applications.
Fluorinated pyridines: These compounds contain a fluorine atom and a pyridine ring but may not have the sulfonyl or tetrahydropyridine groups, affecting their overall properties and uses.
Properties
IUPAC Name |
5-fluoro-1-(1-methylcyclopropyl)sulfonyl-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2S/c1-9(4-5-9)14(12,13)11-6-2-3-8(10)7-11/h3H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLSOPQTSXCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)N2CCC=C(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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